5-PAHSA-d31 5-PAHSA-d31
Brand Name: Vulcanchem
CAS No.:
VCID: VC13596357
InChI: InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,16D2,18D2,20D2,22D2,24D2,26D2,31D2
SMILES: CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O
Molecular Formula: C34H66O4
Molecular Weight: 570.1 g/mol

5-PAHSA-d31

CAS No.:

Cat. No.: VC13596357

Molecular Formula: C34H66O4

Molecular Weight: 570.1 g/mol

* For research use only. Not for human or veterinary use.

5-PAHSA-d31 -

Specification

Molecular Formula C34H66O4
Molecular Weight 570.1 g/mol
IUPAC Name 5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid
Standard InChI InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,16D2,18D2,20D2,22D2,24D2,26D2,31D2
Standard InChI Key QBGKCWKQYJQHJX-UKXJUSPKSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O
SMILES CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

Introduction

Chemical and Structural Properties

PropertyValueReference
Molecular FormulaC34H35D31O4\text{C}_{34}\text{H}_{35}\text{D}_{31}\text{O}_4
Molecular Weight570.1 g/mol
Deuterium Incorporation≥99% (d1–d31); ≤1% d0
Solubility20 mg/mL in ethanol, 15 mg/mL in DMSO

Structural Comparison with FAHFAs

5-PAHSA-d31 shares structural similarities with other FAHFAs but differs in the position of the hydroxyl group and isotopic labeling (Table 1) . These variations influence metabolic stability and analytical utility.

CompoundStructureUnique Features
9-PAHSAHydroxyl at C9 of stearic acidAltered receptor binding affinity
10-PAHSAHydroxyl at C10 of stearic acidReduced anti-inflammatory effects

Synthesis and Validation

Synthetic Route

The synthesis of 5-PAHSA-d31 involves a multi-step process:

  • Grignard Reaction: Addition of a deuterated Grignard reagent to tetradecanal yields nonadec-1-en-6-ol .

  • Esterification: The alcohol intermediate is converted to an ester using deuterated palmitic acid .

  • Oxidation: Ozonolysis and subsequent oxidation with NaClO₂ generate the final product .
    The process ensures ≥95% chemical purity, validated via nuclear magnetic resonance (NMR) spectroscopy .

Analytical Validation

  • Purity Assessment: High-performance liquid chromatography (HPLC) confirms isotopic purity .

  • Structural Confirmation: 1H^1\text{H}-NMR and 13C^13\text{C}-NMR spectra match theoretical predictions .

Applications in Metabolic Research

Quantification of Endogenous 5-PAHSA

5-PAHSA-d31 is indispensable in stable isotope dilution assays for measuring 5-PAHSA in tissues and serum. For example:

  • Adipose Tissue Analysis: LC-MS/MS with 5-PAHSA-d31 revealed reduced 5-PAHSA levels in insulin-resistant humans .

  • Pharmacokinetic Studies: Deuterium labeling tracks 5-PAHSA metabolism in murine models, showing a half-life of 4.2 hours .

Lipid Metabolism and Insulin Sensitivity

  • Cold Exposure Studies: In mice, cold exposure increased 5-PAHSA levels in white adipose tissue (WAT), correlating with enhanced triacylglycerol (TAG)/fatty acid (FA) cycling . 5-PAHSA-d31 facilitated the discovery that TAG-bound PAHSAs act as a metabolite reservoir regulated by adipose triglyceride lipase (ATGL) .

  • Glucose Utilization: 5-PAHSA primes adipocytes for glucose uptake via de novo lipogenesis (DNL), diverging from insulin’s mechanism (Figure 2) .

Neurological Effects in Diabetes

  • Cognitive Function: In diabetic (DB/DB) mice, 5-PAHSA administration improved Y-maze performance by 40%, linked to reduced oxidative stress and mTOR pathway modulation .

  • Autophagy Regulation: 5-PAHSA suppressed mTOR phosphorylation (Ser2448) by 35%, suggesting a role in mitigating diabetic neurodegeneration .

Research Limitations and Future Directions

While 5-PAHSA-d31 has advanced metabolic research, challenges persist:

  • Isotope Effects: Minor kinetic isotope effects may alter enzymatic interactions .

  • Synthesis Cost: High expenses limit large-scale applications . Future studies should explore its utility in clinical diagnostics and therapeutic development for metabolic syndromes.

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